

[Ala1,3,11,15]-Endothelin (53-63) stability and storage conditions

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Compound of Interest

Compound Name: [Ala1,3,11,15]-Endothelin (53-63)

Cat. No.: B10784442

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Technical Support Center: [Ala1,3,11,15]-Endothelin (53-63)

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability, storage, and handling of [Ala1,3,11,15]-Endothelin (53-63).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for lyophilized [Ala1,3,11,15]-Endothelin (53-63)?

A1: For long-term stability, lyophilized [Ala1,3,11,15]-Endothelin (53-63) should be stored at -20°C.[1][2][3] Some suppliers suggest that under these conditions, the peptide can be stable for at least four years.[1] To prevent degradation from moisture, it is crucial to keep the product in a desiccated environment.[4]

Q2: How should I store [Ala1,3,11,15]-Endothelin (53-63) once it is reconstituted in a solution?

A2: Once reconstituted, it is recommended to prepare aliquots of the peptide solution to avoid repeated freeze-thaw cycles, which can lead to degradation.[2][5][6] These aliquots should be

stored at -20°C or, for even greater stability, at -80°C.[5] Use sterile buffers for reconstitution and consider filtering the solution through a 0.2 µm filter to prevent microbial contamination.[6]

Q3: What is the proper way to handle the peptide upon receipt?

A3: **[Ala1,3,11,15]-Endothelin (53-63)** is typically shipped at room temperature in its lyophilized form.[1] Upon receipt, the vial should be stored at the recommended -20°C.[1] Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, which can introduce moisture and affect stability.

Q4: In which solvents can I dissolve **[Ala1,3,11,15]-Endothelin (53-63)**?

A4: Product data sheets indicate that **[Ala1,3,11,15]-Endothelin (53-63)** is soluble in water.[1] For specific applications, it is always best to consult the certificate of analysis provided by the supplier for any batch-specific solubility information.

Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
Reduced or no biological activity in my experiment.	Peptide degradation due to improper storage or handling.	Ensure the lyophilized peptide has been stored at -20°C and protected from light. [2] [6] For reconstituted solutions, verify that aliquots were used to avoid freeze-thaw cycles. [5] [6]
Inaccurate peptide concentration.	Re-verify calculations for reconstitution, accounting for the net peptide content versus the total weight of the lyophilized powder, which may include counter-ions like TFA. [6]	
Peptide precipitation out of solution.	Confirm that the correct solvent was used and that the peptide's solubility limits were not exceeded. If necessary, a solubility test may be required to determine the optimal buffer and pH. [6]	
Inconsistent results between experiments.	Variability in sample preparation.	Maintain a detailed and consistent protocol for peptide reconstitution and dilution. [2] Ensure precise and consistent timing in experimental steps where the peptide is used.
Degradation of stock solution over time.	Prepare fresh aliquots from a new vial of lyophilized peptide if the current stock has been stored for an extended period or subjected to multiple freeze-thaw cycles.	

Difficulty dissolving the lyophilized peptide.	Use of an inappropriate solvent.	While generally water-soluble, some batches may have different characteristics. Refer to the supplier's datasheet. If solubility issues persist, consider using a small amount of a different solvent compatible with your experimental system, such as a buffer with a slightly different pH.
The peptide has formed aggregates.	Gentle vortexing or sonication may help to break up aggregates and facilitate dissolution. However, avoid harsh conditions that could denature the peptide.	

Experimental Protocols

General Peptide Reconstitution Protocol

- **Equilibration:** Before opening, allow the vial of lyophilized **[Ala1,3,11,15]-Endothelin (53-63)** to warm to room temperature in a desiccator. This minimizes the condensation of atmospheric moisture.
- **Solvent Addition:** Add the appropriate volume of sterile, high-purity water (or other recommended solvent) to the vial to achieve the desired stock concentration.
- **Dissolution:** Gently vortex or swirl the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause aggregation.
- **Aliquoting:** Dispense the stock solution into smaller, single-use aliquots in low-protein-binding microcentrifuge tubes.
- **Storage:** Immediately store the aliquots at -20°C or -80°C.

Protocol for Assessing Peptide Stability via HPLC

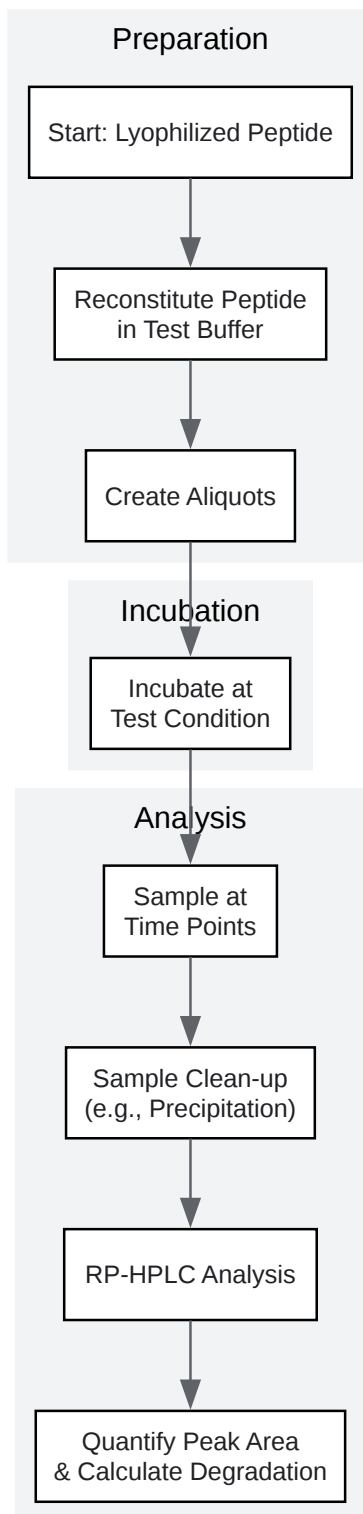
This protocol provides a general framework for monitoring the degradation of **[Ala1,3,11,15]-Endothelin (53-63)** over time.

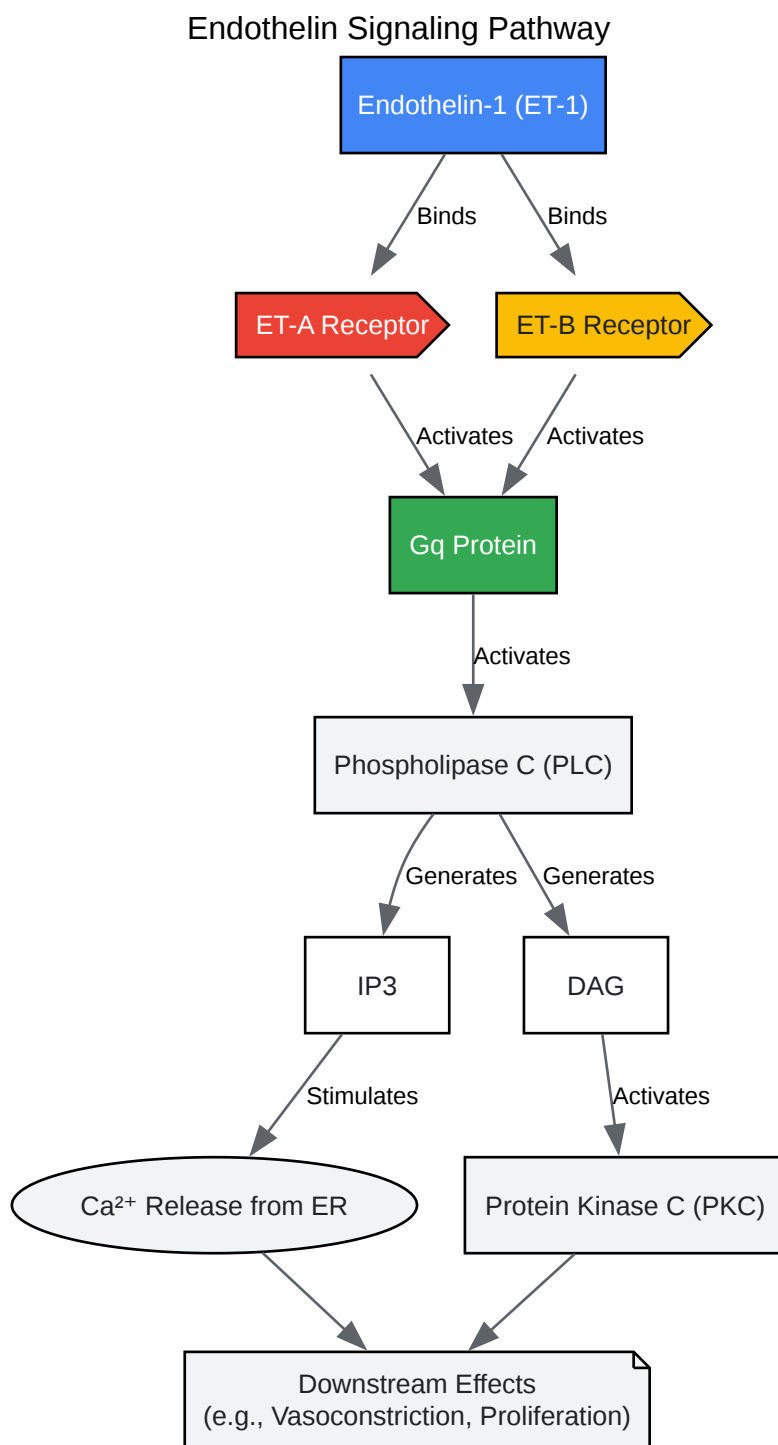
- Sample Preparation:
 - Reconstitute the peptide to a known concentration (e.g., 1 mg/mL) in the desired buffer or solution to be tested.
 - Prepare multiple identical aliquots.
- Incubation:
 - Store the aliquots under the desired test conditions (e.g., different temperatures, pH values, or in the presence of biological matrices like plasma).
- Time-Point Analysis:
 - At specified time points (e.g., 0, 1, 4, 8, 24 hours), remove an aliquot from the incubation conditions.
 - If necessary, perform a sample clean-up step, such as protein precipitation with an organic solvent (e.g., acetonitrile), to remove interfering substances.^{[7][8]} Centrifuge to pellet the precipitate.
- HPLC Analysis:
 - Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC).
 - Use a C18 column and a gradient of water and acetonitrile, both containing a small amount of a counter-ion like trifluoroacetic acid (TFA), to separate the intact peptide from its degradation products.
 - Monitor the elution profile using a UV detector at a wavelength of approximately 214 nm.
- Data Analysis:

- Quantify the peak area of the intact **[Ala1,3,11,15]-Endothelin (53-63)** at each time point.
- Calculate the percentage of the peptide remaining relative to the initial time point (T=0) to determine the degradation rate.

Visualizations

Experimental Workflow for Peptide Stability Assessment





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